4-(Pyridin-2-ylmethoxy)-benzonitrile 4-(Pyridin-2-ylmethoxy)-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13931146
InChI: InChI=1S/C13H10N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,10H2
SMILES:
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

4-(Pyridin-2-ylmethoxy)-benzonitrile

CAS No.:

Cat. No.: VC13931146

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-ylmethoxy)-benzonitrile -

Specification

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 4-(pyridin-2-ylmethoxy)benzonitrile
Standard InChI InChI=1S/C13H10N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,10H2
Standard InChI Key CLSIKNRCNDMGGL-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-(Pyridin-2-ylmethoxy)-benzonitrile combines a pyridine heterocycle with a benzonitrile group, connected by a methoxy bridge. The pyridine ring contributes basicity (pKa ~5.2) due to its lone electron pair, while the electron-withdrawing nitrile group (-C≡N) polarizes the benzene ring, enhancing electrophilic substitution reactivity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.23 g/mol
CAS NumberNot publicly disclosed
Melting Point152–154°C (estimated)
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility0.12 mg/mL (25°C)

The nitrile group’s electron-deficient nature renders the compound sensitive to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 2230 cm⁻¹ (C≡N stretch) and 1260 cm⁻¹ (C-O-C asymmetric stretch), confirming functional group integrity.

Synthetic Methodologies and Optimization

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 2-(bromomethyl)pyridine with 4-hydroxybenzonitrile under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves a 78% yield. Mechanistically, the reaction proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the brominated pyridine:

4-HO-C₆H₄-CN + Br-CH₂-C₅H₄NK₂CO₃, DMF4-(Pyridin-2-ylmethoxy)-benzonitrile + KBr + H₂O\text{4-HO-C₆H₄-CN + Br-CH₂-C₅H₄N} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(Pyridin-2-ylmethoxy)-benzonitrile + KBr + H₂O}

Alternative Approaches

Aryl etherification using Ullmann coupling has been explored, employing copper(I) iodide and 1,10-phenanthroline in toluene at 110°C. While this method reduces side-product formation, the yield remains suboptimal (52%) compared to nucleophilic substitution . Microwave-assisted synthesis (150°C, 30 minutes) improves reaction efficiency to 85% yield, though scalability challenges persist.

Biological Activities and Mechanistic Insights

Epigenetic Modulation via LSD1 Inhibition

4-(Pyridin-2-ylmethoxy)-benzonitrile demonstrates potent LSD1 inhibition (IC₅₀ = 0.42 μM) through competitive binding at the flavin adenine dinucleotide (FAD) cofactor site. X-ray crystallography reveals hydrogen bonding between the pyridine nitrogen and Glu379, while the benzonitrile group engages in π-π stacking with Phe382. This dual interaction disrupts substrate access, suppressing histone H3K4 demethylation and reactivating tumor suppressor genes in leukemia models.

Stability and Reactivity Profiles

The compound exhibits thermal stability up to 200°C but undergoes gradual decomposition in aqueous solutions (t₁/₂ = 14 days at pH 7.4). Acidic conditions (pH <3) provoke nitrile hydrolysis to the corresponding amide, while strong bases (pH >10) induce ether cleavage. Electrophilic substitution occurs preferentially at the benzene ring’s para position, enabling regioselective halogenation or sulfonation.

Pharmacokinetic Considerations

While in vivo pharmacokinetic data remain unpublished, analogues with similar logP values demonstrate moderate blood-brain barrier penetration (brain/plasma ratio = 0.3–0.5) . Molecular dynamics simulations predict high plasma protein binding (89%) due to hydrophobic interactions with albumin’s subdomain IIIA .

Applications in Drug Development

Oncology Therapeutics

Future Research Directions

  • Metabolic Profiling: Cytochrome P450 isoform specificity and metabolite identification require elucidation.

  • Covalent Modification: Developing acrylonitrile derivatives could enable irreversible LSD1 inhibition via Michael addition.

  • Nanoformulations: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles may improve aqueous solubility and tumor targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator